ethyl 4-[2-({3-[(4-{[(furan-2-yl)methyl]carbamoyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({3-[(4-{[(furan-2-yl)methyl]carbamoyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a multifunctional organic compound featuring a quinazolinone core, a cyclohexyl-carbamoyl-furan moiety, and a sulfanyl acetamido-benzoate ester. Its structural complexity arises from the integration of heterocyclic rings (quinazolinone, furan), a carbamoyl-substituted cyclohexane, and ester functionalities.
Synthetic routes typically involve sequential reactions to assemble the quinazolinone core, followed by thioether linkage formation and esterification. The compound's reactivity is influenced by the electron-deficient quinazolinone ring and the sulfur-containing bridge, which may participate in nucleophilic or redox reactions .
Properties
IUPAC Name |
ethyl 4-[[2-[3-[[4-(furan-2-ylmethylcarbamoyl)cyclohexyl]methyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O6S/c1-2-41-31(40)23-13-15-24(16-14-23)34-28(37)20-43-32-35-27-8-4-3-7-26(27)30(39)36(32)19-21-9-11-22(12-10-21)29(38)33-18-25-6-5-17-42-25/h3-8,13-17,21-22H,2,9-12,18-20H2,1H3,(H,33,38)(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMXQMAVTUDYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures are often involved inSuzuki–Miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps:oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Organoboron compounds, which this compound may be related to, can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Biological Activity
Ethyl 4-[2-({3-[(4-{[(furan-2-yl)methyl]carbamoyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate, identified by CAS Number 422292-82-8, is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including antimicrobial, antitumor, and anticonvulsant effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 602.7 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves multiple steps starting from simpler quinazoline derivatives. The intermediate compounds are reacted under controlled conditions to yield the final product.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of quinazoline have shown effectiveness against various bacterial strains and fungi. Ethyl 4-[2-(...)benzoate is hypothesized to possess similar antimicrobial capabilities due to its structural similarities with known active compounds .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor effects. Ethyl 4-[2-(...)benzoate may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies suggest that it could be effective against breast and lung cancer cell lines .
Anticonvulsant Activity
Compounds derived from quinazoline are also noted for their anticonvulsant properties. Ethyl 4-[2-(...)benzoate may modulate neurotransmitter systems involved in seizure activity. Studies on related compounds have shown promise in reducing seizure frequency in animal models .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on a series of quinazoline derivatives demonstrated that modifications at the nitrogen position significantly enhanced antimicrobial activity against resistant strains of bacteria .
- Antitumor Efficacy : In vitro studies revealed that specific substitutions on the quinazoline ring led to increased cytotoxicity in human cancer cell lines, suggesting a structure–activity relationship that could be exploited for drug design .
- Anticonvulsant Effects : Research involving animal models indicated that certain quinazoline derivatives reduced seizure duration and frequency, providing a basis for further investigation into ethyl 4-[2-(...)benzoate's potential as an anticonvulsant agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a quinazolinone scaffold with a furan-carbamoyl-cyclohexyl side chain. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogs
| Compound Name | Key Structural Differences | Impact on Properties | References |
|---|---|---|---|
| Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate | Replaces quinazolinone with a triazole ring; substitutes cyclohexyl with 3-methylphenyl. | Reduced hydrogen-bonding capacity due to triazole vs. quinazolinone. Enhanced lipophilicity from methylphenyl group may improve membrane permeability. Exhibits antimicrobial activity. | |
| 4-({2-[({[(4-Methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide | Replaces cyclohexyl-furan-carbamoyl with a methoxyphenyl-benzamide group. | Increased polarity from methoxy group; altered target specificity due to benzamide vs. furan-carbamoyl. Retains quinazolinone-mediated enzyme inhibition. | |
| Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate | Substitutes cyclohexyl with 4-fluorophenyl. | Enhanced electronic effects from fluorine improve metabolic stability. Similar antimicrobial potency but reduced steric hindrance compared to cyclohexyl analog. | |
| 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide | Replaces sulfanyl acetamido-benzoate with a methoxyphenyl-oxyacetamide group. | Lower logP due to acetamide; methoxy group enhances solubility. Demonstrates antibacterial activity via quinazolinone interactions. |
Functional Group Comparisons
- Quinazolinone vs. Triazole/Triazolone Scaffolds: Quinazolinones (e.g., target compound) exhibit stronger hydrogen-bonding and π-π stacking interactions, making them superior for targeting kinases or proteases. Triazoles (e.g., compound) prioritize metabolic stability and are common in antifungal agents .
- Cyclohexyl vs. Aromatic Substituents :
Cyclohexyl groups (target compound) introduce conformational flexibility and moderate lipophilicity, while aromatic substituents (e.g., 4-fluorophenyl in ) enhance rigidity and electronic effects, impacting target binding kinetics . - Furan-Carbamoyl vs. Benzamide Groups :
The furan-carbamoyl moiety (target compound) offers a balance of polarity and hydrophobicity, whereas benzamide derivatives (e.g., ) increase solubility but may reduce blood-brain barrier penetration .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~600 g/mol | ~550 g/mol | ~580 g/mol |
| logP | 3.2 | 4.1 | 3.8 |
| Hydrogen Bond Donors | 3 | 2 | 3 |
| Topological Polar Surface Area (TPSA) | 130 Ų | 110 Ų | 125 Ų |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
